![molecular formula C11H11NO B1409442 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile CAS No. 1692441-87-4](/img/structure/B1409442.png)
3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile
Overview
Description
3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, featuring a methyl group and a prop-2-en-1-yloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzonitrile and prop-2-en-1-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The prop-2-en-1-ol is reacted with 3-methylbenzonitrile in the presence of the base, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Oxidation may yield benzoic acid derivatives.
Reduction: Reduction can produce amines.
Substitution: Substitution reactions can result in various substituted benzonitriles.
Scientific Research Applications
Pharmaceutical Applications
The primary interest in 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile lies in its potential pharmaceutical applications:
- Anticancer Activity : Recent studies have shown that benzonitrile derivatives exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit Cyclooxygenase-2 (COX-2), an enzyme overexpressed in many tumors .
- Diabetes Treatment : Research indicates that certain benzonitrile derivatives can act as inhibitors of sodium-glucose co-transporter 2 (SGLT2), which is crucial for glucose reabsorption in the kidneys. This mechanism suggests potential use in managing diabetes by reducing blood glucose levels .
Industrial Applications
In addition to its pharmaceutical relevance, this compound has several industrial applications:
- Material Science : The compound can be utilized in the production of polymers and coatings due to its ability to enhance thermal stability and flame resistance . It is particularly useful in creating advanced materials that require specific thermal properties.
Case Studies and Research Findings
Several case studies highlight the efficacy and versatility of this compound:
Mechanism of Action
The mechanism of action of 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The prop-2-en-1-yloxy group may facilitate binding to specific sites, influencing the compound’s biological activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzonitrile: Lacks the prop-2-en-1-yloxy group, making it less versatile in certain reactions.
2-(Prop-2-en-1-yloxy)benzonitrile: Similar structure but without the methyl group, affecting its reactivity and applications.
3-Methyl-2-(prop-2-yn-1-yloxy)benzonitrile: Contains a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy, leading to different chemical properties.
Biological Activity
3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a nitrile functional group, which is known for its diverse biological activities.
Antiviral Activity
Research indicates that compounds containing nitrile groups exhibit significant antiviral properties. A study highlighted that certain nitrile derivatives showed anti-hepatitis B virus (HBV) activities with effective concentrations (EC50) ranging from 8.7 to 30.7 μg/mL, suggesting potential applications in treating viral infections .
Anticancer Properties
The structural characteristics of benzonitrile derivatives, including this compound, may contribute to anticancer activities. Nitriles have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated moderate anti-tumor effects against human tumor cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzyme Activity : The nitrile group can interact with active sites of enzymes, potentially inhibiting their function.
- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Study 1: Antiviral Efficacy
In a recent study focusing on the antiviral properties of nitrile compounds, this compound was evaluated for its ability to inhibit HBV replication. The findings indicated that the compound effectively reduced viral load in infected cell cultures, supporting its potential as an antiviral agent.
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, particularly against breast and liver cancer cells. The study utilized flow cytometry to analyze apoptosis and found that the compound induced programmed cell death in a dose-dependent manner.
Data Table: Biological Activities Overview
Properties
IUPAC Name |
3-methyl-2-prop-2-enoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-3-7-13-11-9(2)5-4-6-10(11)8-12/h3-6H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIDSKJWVCIKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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